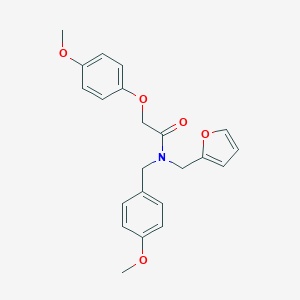

5-氨基-N-环己基-1-(4-甲氧基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

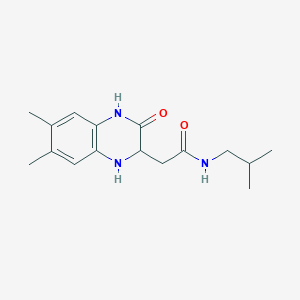

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as ACPT-1, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. ACPT-1 belongs to the class of triazole compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. In

作用机制

The mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but several studies have provided insights into its mode of action. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in the regulation of cell growth and proliferation. Inhibition of GSK-3β activity by 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells.

Biochemical and Physiological Effects

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit antifungal and antimicrobial properties. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in animal models.

实验室实验的优点和局限性

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, and it exhibits potent activity against a variety of cancer cell lines. However, there are also limitations to its use in laboratory experiments. 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

未来方向

There are several potential future directions for research on 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of novel synthetic methods to improve the efficiency and yield of the synthesis process. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in animal models, which can provide insights into its potential therapeutic applications. Additionally, there is a need for further studies to elucidate the mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and to identify potential targets for its use in the treatment of cancer and other diseases.

合成方法

The synthesis of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves a multistep process that begins with the reaction of cyclohexylamine and 4-methoxyphenyl isocyanate to form N-cyclohexyl-4-methoxyphenylurea. This intermediate compound is then reacted with hydrazine hydrate to form N-cyclohexyl-4-methoxyphenylsemicarbazide, which is further reacted with triethylorthoformate and acetic anhydride to form 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis method of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been optimized to increase yield and purity, and several modifications have been proposed to improve the efficiency of the process.

科学研究应用

医药化学

三唑类化合物以其广泛的治疗特性而闻名。 它们已被用作具有抗真菌、抗菌、抗病毒、抗癌、抗惊厥、抗炎和抗结核活性的药物中的活性成分 .

农用化学品

在农业中,三唑类化合物由于其抑制植物和真菌中特定酶的能力而用作除草剂和杀菌剂 .

材料研究

三唑类化合物是铁和其他金属的优良配体,这使得它们被用作散热器和冷却系统中的腐蚀抑制剂 .

超分子化学

由于它们能够形成氢键,三唑类化合物被用于超分子化学,用于创建具有特定性质的复杂结构 .

有机合成

三唑类化合物在有机合成中被用作构建块,由于其稳定性和反应性,可用于创建各种有机化合物 .

腐蚀抑制

属性

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOPQCSRDKJTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]-3-methylphenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B363811.png)

![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B363837.png)

![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)

![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B363840.png)

![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B363850.png)

![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)

![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)